molecular formula C27H22N4O3 B12159766 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide

Cat. No.: B12159766
M. Wt: 450.5 g/mol
InChI Key: PUSKIOGKDFXLOB-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is a heterocyclic compound featuring a fused isoindoloquinazoline core. This structure comprises a quinazoline ring fused with an isoindole moiety, bearing two ketone groups at positions 5 and 11. The molecule is further functionalized with an acetamide group at position 6, linked to an N-[2-(1H-indol-1-yl)ethyl] side chain. This substitution introduces an indole-containing ethylamine moiety, which may enhance bioavailability or target-specific interactions in medicinal applications .

Properties

Molecular Formula

C27H22N4O3

Molecular Weight

450.5 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-indol-1-ylethyl)acetamide

InChI

InChI=1S/C27H22N4O3/c32-24(28-14-16-29-15-13-18-7-1-5-11-22(18)29)17-30-25-19-8-2-3-9-20(19)27(34)31(25)23-12-6-4-10-21(23)26(30)33/h1-13,15,25H,14,16-17H2,(H,28,32)

InChI Key

PUSKIOGKDFXLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the isoindoloquinazoline core, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the isoindoloquinazoline and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemical Characteristics

This compound belongs to the isoindole and quinazoline derivatives, known for their diverse biological activities. Its molecular formula is C21H20N4O3C_{21}H_{20}N_{4}O_{3}, with a molecular weight of approximately 364.4 g/mol. The structure features multiple functional groups that may contribute to its pharmacological properties, making it a subject of interest in drug discovery.

Biological Activities

Research indicates that compounds with similar structures to 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide exhibit various biological activities:

  • Anticancer Properties : Studies have shown that isoindole and quinazoline derivatives can inhibit cancer cell proliferation. The unique structural features of this compound may enhance its selectivity and efficacy against specific cancer types.
  • Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains, which is particularly relevant given the rising antibiotic resistance observed in many pathogens.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neural cells from degeneration, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Anticancer Research : A study published in Frontiers in Molecular Biosciences evaluated a series of dihydroisoindolo[2,1-a]quinolin-11-ones and identified promising candidates for anticancer therapy based on their ability to induce apoptosis in cancer cells .
  • Antimicrobial Studies : Research focusing on quinazoline derivatives has demonstrated their potential as antimicrobial agents against resistant bacterial strains. The unique structural features of this compound may enhance its binding affinity to bacterial targets .
  • Neuroprotection : Investigations into the neuroprotective effects of isoindole derivatives suggest that these compounds can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Tables

Table 1. Structural Comparison of Isoindoloquinazoline Derivatives

Feature Target Compound Y043-5158 Triazoloquinazolinones
Core Structure Isoindolo[2,1-a]quinazoline Isoindolo[2,1-a]quinazoline [1,2,4]Triazolo[1,5-a]quinazoline
Key Substituents Indole-ethylacetamide Benzodioxole-acetamide Alkyl/aryl groups
Molecular Weight ~463 g/mol* 514.5 g/mol 246–300 g/mol
Potential Application Kinase modulation Kinase inhibition Antimicrobial/anticonvulsant

*Estimated based on molecular formula.

Biological Activity

The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic molecule belonging to the class of isoindole and quinazoline derivatives. Its intricate structure suggests potential pharmacological properties that warrant investigation into its biological activity.

Chemical Structure and Properties

This compound features a unique combination of isoindole and quinazoline structures along with an acetamide side chain. The molecular formula is C24H24N4O3C_{24}H_{24}N_{4}O_{3}, with a molecular weight of approximately 424.47 g/mol. Its structural complexity may enhance selectivity and efficacy compared to simpler derivatives.

PropertyValue
Molecular FormulaC24H24N4O3
Molecular Weight424.47 g/mol
LogP2.5557
Polar Surface Area78.303 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Antimicrobial Properties

Research indicates that compounds similar to 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis , with some displaying low minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .

Cytotoxicity and Antiproliferative Effects

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, certain analogs demonstrated significant antiproliferative activities against cancer cells such as HeLa and MCF-7, indicating potential as an anticancer agent . The mechanism of action includes inducing apoptosis and cell cycle arrest in the G2/M phase .

Mechanistic Studies

Molecular docking studies suggest that this compound can effectively bind to specific proteins involved in bacterial resistance mechanisms. The binding affinity to enzymes such as peptide deformylase (PDF) has been highlighted, indicating its potential as a selective inhibitor .

Study on Antibacterial Activity

A study published in Medicinal Chemistry reported on the synthesis of related compounds that showed promising antibacterial activity against resistant strains of bacteria. The study focused on the structure-activity relationship (SAR) to optimize the efficacy of these compounds .

Anticancer Activity Assessment

In another investigation, compounds derived from the same structural family were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain derivatives could suppress the proliferation of rapidly dividing cancer cells while exhibiting minimal toxicity to normal cells .

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